1-(2-Fluoro-6-méthoxyphényl)pipérazine

Vue d'ensemble

Description

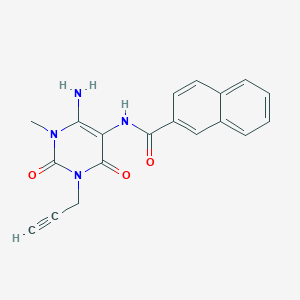

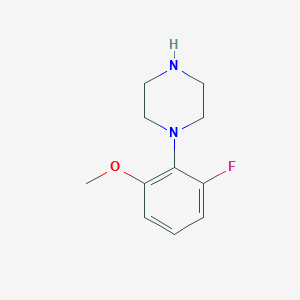

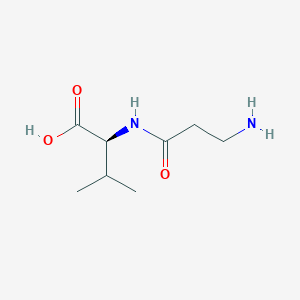

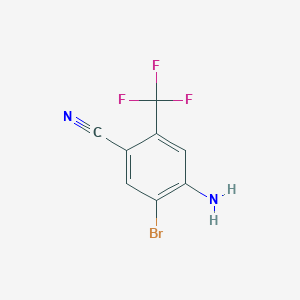

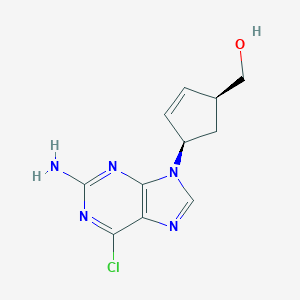

1-(2-Fluoro-6-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C11H15FN2O, and it has a molecular weight of 210.25 g/mol . Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Applications De Recherche Scientifique

1-(2-Fluoro-6-methoxyphenyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential interactions with biological targets, such as neurotransmitter receptors.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

It is structurally similar to 1-(2-methoxyphenyl)piperazine, a compound known to be used in the synthesis of urapidil , an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Mode of Action

For instance, Urapidil, synthesized from 1-(2-methoxyphenyl)piperazine, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Given its potential role in the synthesis of urapidil , it may influence pathways related to blood pressure regulation and central nervous system function.

Result of Action

Based on its potential role in the synthesis of urapidil , it may contribute to the lowering of peripheral blood pressure and the modulation of central nervous system activity.

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reactions .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoro-6-methoxyphenyl)piperazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(2-Fluoro-6-methoxyphenyl)piperazine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-(2-Fluoro-6-methoxyphenyl)piperazine is involved in various metabolic pathways. This includes interactions with certain enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .

Transport and Distribution

1-(2-Fluoro-6-methoxyphenyl)piperazine can be transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)piperazine typically involves the reaction of 2-fluoro-6-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as acetonitrile and a catalyst like Yb(OTf)3. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluoro-6-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-(2-Fluoro-6-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Methoxyphenyl)piperazine: Lacks the fluorine atom, which may result in different biological activities and chemical properties.

1-(2-Fluorophenyl)piperazine: Lacks the methoxy group, which can affect its interaction with biological targets.

1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, leading to variations in its chemical behavior and biological effects.

These comparisons highlight the unique structural features of 1-(2-Fluoro-6-methoxyphenyl)piperazine and its potential advantages in specific applications.

Propriétés

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYIKRCDSATNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B168731.png)